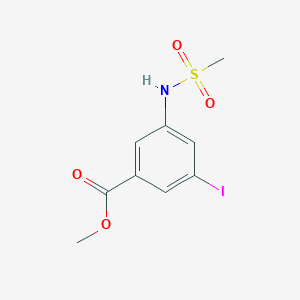

Methyl 3-iodo-5-(methylsulfonamido)benzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry and Sulfonamide Scaffolds

The chemical architecture of Methyl 3-iodo-5-(methylsulfonamido)benzoate incorporates two key structural motifs that are of significant interest in medicinal and materials chemistry: benzoate esters and sulfonamides.

Benzoate Esters: Methyl benzoate and its derivatives are a class of organic compounds formed from the condensation of benzoic acid and methanol (B129727). mdpi.comwikipedia.org They are widely used as intermediates in the synthesis of a variety of chemical products. mdpi.com The ester group itself can undergo various chemical transformations, such as hydrolysis back to the carboxylic acid or conversion to amides, providing a handle for further molecular elaboration. wikipedia.org The synthesis of benzoate esters is typically achieved through acid-catalyzed esterification of benzoic acids with an alcohol. mdpi.comgoogle.com

Sulfonamide Scaffolds: The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry. eurjchem.com Compounds containing this moiety are known to exhibit a wide range of biological activities. okstate.edunih.gov This versatility has led to the classification of certain sulfonamide-containing structures as "privileged scaffolds." A privileged scaffold is a molecular framework that can serve as a ligand for diverse biological receptors, making it a valuable starting point in drug discovery. nih.govopenochem.orgresearchgate.net The sulfonamide group in this compound provides a structural element with proven biological relevance and opportunities for further chemical modification.

The combination of the benzoate ester and the sulfonamide group within the same molecule creates a bifunctional scaffold, offering multiple points for chemical diversification and the potential for synergistic effects in biological systems.

Significance of Iodinated Aromatic Systems in Synthetic Transformations

The presence of an iodine atom on the aromatic ring is arguably the most significant feature of this compound from a synthetic chemistry perspective. Aromatic iodination is a crucial reaction in organic synthesis because it introduces a versatile functional group onto an aromatic core. fiveable.me

Iodinated aromatic compounds are highly valued as synthetic intermediates for several reasons:

Versatility in Cross-Coupling Reactions: The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I < C-Br < C-Cl) in many transition metal-catalyzed cross-coupling reactions. nih.gov This makes iodoarenes ideal substrates for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental methods for constructing complex organic molecules. mdpi.com

Nucleophilic Aromatic Substitution: The iodine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of other functional groups. fiveable.me

Formation of Organometallic Reagents: Iodoarenes can be converted into organolithium or Grignard reagents, which can then react with a variety of electrophiles.

The iodination of aromatic rings can be achieved through several methods, including electrophilic aromatic substitution using molecular iodine with an activating agent or through sequences involving deprotometalation followed by iodolysis. nih.govmdpi.commanac-inc.co.jp The high reactivity and synthetic versatility of the iodo substituent make this compound a powerful intermediate for building more complex molecular architectures. fiveable.me

Table 1: Common Synthetic Transformations of Iodinated Aromatic Systems

| Reaction Type | Catalyst/Reagents | Bond Formed |

|---|---|---|

| Suzuki Coupling | Pd catalyst, Base | C-C |

| Heck Coupling | Pd catalyst, Base | C-C (alkene) |

| Sonogashira Coupling | Pd/Cu catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig | Pd catalyst, Base | C-N, C-O |

| Ullmann Condensation | Cu catalyst | C-O, C-N, C-S |

| Nucleophilic Substitution | Various Nucleophiles | C-Nu |

Overview of the Compound's Role as a Synthetic Intermediate and Privileged Scaffold

This compound serves a dual role in research as both a key synthetic intermediate and a potential privileged scaffold.

As a synthetic intermediate , its value lies in the strategic placement of its three functional groups. The iodo group provides a primary site for elaboration via cross-coupling reactions, allowing for the attachment of various other molecular fragments. mdpi.com The ester and sulfonamide groups can be modified in subsequent steps. For instance, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides. The N-H bond of the sulfonamide can also be a site for further functionalization. This modularity allows chemists to systematically build a library of diverse compounds from a single, well-defined starting material.

The core structure of the molecule also positions it as a privileged scaffold . The term, first introduced in 1988, describes molecular frameworks capable of binding to multiple biological targets with high affinity. openochem.orgcambridgemedchemconsulting.com Privileged structures often possess characteristics such as chemical stability and being amenable to functionalization. openochem.org The benzene (B151609) sulfonamide portion of this compound is a well-established pharmacophore found in numerous clinically used drugs. By using this scaffold as a base and introducing diversity via the iodinated position, researchers can efficiently explore chemical space to identify new bioactive compounds. researchgate.net

Scope and Objectives of Academic Investigations Involving this compound

Academic investigations involving this compound are primarily focused on its application in synthetic and medicinal chemistry. The principal objectives of such research include:

Development of Novel Synthetic Methodologies: The compound can be used as a model substrate to test and develop new cross-coupling reactions or other synthetic transformations involving iodoarenes.

Synthesis of Biologically Active Molecules: A major goal is to use this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications. Researchers can design and create libraries of derivatives and screen them for activity against various biological targets, such as enzymes or receptors.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound—for example, by replacing the iodine with different groups—researchers can investigate how specific structural changes affect the biological activity of the resulting molecules. This is a fundamental aspect of the drug discovery and optimization process.

The overarching aim of these investigations is to leverage the unique chemical properties of this compound to access new chemical entities that could lead to the development of new pharmaceuticals or other functional materials.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-5-(methanesulfonamido)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO4S/c1-15-9(12)6-3-7(10)5-8(4-6)11-16(2,13)14/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWNALIXBBPUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50827522 |

Source

|

| Record name | Methyl 3-iodo-5-[(methanesulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50827522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847157-47-5 |

Source

|

| Record name | Methyl 3-iodo-5-[(methanesulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50827522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of Methyl 3-Iodo-5-(Methylsulfonamido)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis involves three primary disconnections corresponding to the formation of the ester, the sulfonamide, and the carbon-iodine bond.

Ester Disconnection: The methyl ester can be disconnected via a functional group interconversion (FGI), leading back to the corresponding carboxylic acid, 3-iodo-5-(methylsulfonamido)benzoic acid, and methanol (B129727). This suggests a forward synthesis step of esterification.

Sulfonamide Disconnection: The N-S bond of the methylsulfonamido group can be disconnected. This points to a reaction between an amine precursor, methyl 3-amino-5-iodobenzoate, and methanesulfonyl chloride.

C-I Bond Disconnection: The carbon-iodine bond can be disconnected through an electrophilic aromatic substitution pathway. This suggests an iodination reaction on a precursor such as methyl 3-(methylsulfonamido)benzoate.

Based on this analysis, a plausible forward synthetic strategy emerges. The most logical sequence begins with a pre-functionalized benzene (B151609) ring, specifically 3-amino-5-iodobenzoic acid. This starting material would first undergo esterification to form the methyl benzoate (B1203000) core. The final step would then be the N-mesylation of the amino group to yield the target molecule. This sequence is strategic as it avoids potential complications with directing group effects during the iodination step.

Approaches for the Synthesis of the Benzoate Core with Methyl Ester Functionality

The formation of the methyl ester is a fundamental transformation in the synthesis of the target compound. The most common and direct method for this conversion is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

For the synthesis of a substituted methyl benzoate, the corresponding benzoic acid derivative is treated with methanol, typically under reflux. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. Common catalysts for this reaction include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). chemicalbook.com When thionyl chloride is used, it first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol.

Table 1: Comparison of Catalysts for Fischer Esterification

| Catalyst | Reagent | Typical Conditions | Advantages |

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux, 12-24 hours | Inexpensive, readily available |

| Thionyl Chloride (SOCl₂) | Methanol | 0°C to Reflux, 2-4 hours | Forms a highly reactive acyl chloride intermediate, often leading to higher yields and shorter reaction times. chemicalbook.com |

Strategies for the Introduction of the Methylsulfonamido Group

The methylsulfonamido [-NHSO₂CH₃] group is installed via a nucleophilic substitution reaction on a sulfonyl chloride, a process known as N-mesylation.

The synthesis of the sulfonamide linkage is typically achieved by reacting a primary or secondary amine with methanesulfonyl chloride (mesyl chloride, MsCl) in the presence of a non-nucleophilic base. researchgate.net In the context of synthesizing the target molecule, the precursor would be an aminobenzoate, such as methyl 3-amino-5-iodobenzoate.

The mechanism involves the lone pair of electrons on the amine's nitrogen atom acting as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. chemistrysteps.comresearchgate.net This results in the displacement of the chloride ion. A base, commonly pyridine (B92270) or triethylamine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. chemistrysteps.com

Table 2: Typical Conditions for N-Mesylation of Aromatic Amines

| Reagent | Base | Solvent | Temperature |

| Methanesulfonyl Chloride (MsCl) | Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

The N-mesylation reaction is generally both thermodynamically favorable and kinetically rapid under appropriate conditions.

Kinetics: The rate of the sulfonamide formation is governed by several factors. The reaction follows second-order kinetics, being first order in both the amine and the sulfonyl chloride. The rate is influenced by the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, steric hindrance at the reaction centers, and the choice of solvent and temperature. A higher concentration of reactants will increase the reaction rate, as will a more polar solvent that can stabilize the transition state.

Table 3: Factors Influencing the Rate of N-Mesylation

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophilicity of Amine | Increased rate | Electron-donating groups on the aromatic ring increase the electron density on the nitrogen, making it a stronger nucleophile. |

| Electrophilicity of MsCl | Increased rate | The highly electronegative oxygen and chlorine atoms make the sulfur atom electron-deficient and susceptible to nucleophilic attack. |

| Steric Hindrance | Decreased rate | Bulky groups near the amine or on the sulfonyl chloride can impede the approach of the nucleophile to the electrophile. |

| Solvent Polarity | Increased rate | Polar aprotic solvents can stabilize the charged transition state, lowering the activation energy. |

| Temperature | Increased rate | Higher temperatures provide more kinetic energy to the molecules, increasing the frequency and energy of collisions. |

Directed Iodination Protocols for Aromatic Systems

The introduction of an iodine atom onto the aromatic ring is an electrophilic aromatic substitution reaction. The success of this step hinges on controlling the regioselectivity, which is dictated by the directing effects of the substituents already present on the ring.

Achieving iodination specifically at the C3 position of the target molecule requires careful consideration of the synthetic sequence due to the powerful influence of substituent directing effects. libretexts.orgyoutube.com

Methyl Ester Group (-COOCH₃): This group is deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ortho and para positions electron-deficient. youtube.com

Methylsulfonamido Group (-NHSO₂CH₃): This group is also deactivating and a meta-director. The strongly electron-withdrawing sulfonyl group pulls electron density away from the nitrogen and the aromatic ring. imperial.ac.uk

If one were to attempt the iodination of methyl 3-(methylsulfonamido)benzoate, the ester group at C1 would direct the incoming electrophile (iodine) to the C5 position, and the sulfonamido group at C3 would also direct to the C5 position. This would result in the incorrect isomer.

Similarly, attempting to iodinate methyl 3-aminobenzoate (B8586502) would be problematic. The amino group (-NH₂) is a strongly activating ortho, para-director, while the ester is a meta-director. The powerful activating effect of the amino group would dominate, leading to iodination at the C2, C4, and C6 positions.

Therefore, the most viable synthetic strategy involves starting with a precursor where the iodine atom is already in the desired position. A commercially available starting material such as 3-amino-5-iodobenzoic acid is the ideal precursor. By starting with this compound, the issue of regioselectivity in the iodination step is circumvented entirely. The synthesis would then proceed with esterification followed by N-mesylation, as previously described, to yield this compound without ambiguity.

Halogenation in Related Methyl Aminobenzoate Derivatives

The introduction of a halogen atom onto the aromatic ring of methyl aminobenzoate derivatives is a critical step in the synthesis of compounds like this compound. The position of halogenation is directed by the existing substituents on the benzene ring. The amino (-NH2) and ester (-COOCH3) groups, being meta-directing relative to each other, will influence the position of incoming electrophiles. The amino group is a strong activating group and ortho-, para-director, which dominates the directing effect.

In the context of synthesizing the precursor Methyl 3-amino-5-iodobenzoate, direct iodination of Methyl 3-aminobenzoate is required. The amino group directs the incoming iodine atom to the ortho and para positions. Since the 4- and 6-positions are ortho to the amino group and the 2-position is also ortho, while the 5-position is meta, regioselective iodination can be challenging. However, specific reagents and conditions can favor iodination at the desired position.

Kinetic studies on the iodination of aniline (B41778) and its substituted derivatives show that the reaction is a C-iodination process, with electron-releasing groups enhancing the reaction rate. For activated aromatic compounds like anilines, common iodinating agents include molecular iodine and N-iodosuccinimide (NIS). manac-inc.co.jpcommonorganicchemistry.com

A relevant example is the iodination of methyl 2-amino-5-bromobenzoate. In this procedure, the compound is dissolved in concentrated acetic acid and treated with N-iodosuccinimide (NIS). chemicalbook.com The reaction proceeds at room temperature, yielding methyl 2-amino-5-bromo-3-iodobenzoate in high yield (82%). chemicalbook.com This demonstrates the efficacy of NIS for the iodination of activated aminobenzoate systems.

Table 1: Halogenation of a Methyl Aminobenzoate Derivative

| Starting Material | Reagent | Solvent | Product | Yield |

|---|

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers a range of advanced techniques to improve efficiency, yield, and substrate scope. For a molecule like this compound, these strategies can be applied to its synthesis or its subsequent modification.

Palladium-Catalyzed Transformations for Aryl-Halide Functionality

The aryl-iodide bond in this compound is a versatile functional group that can participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating new carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed reactions involving aryl iodides include:

Heck Reaction: The coupling of the aryl iodide with an alkene, such as methyl acrylate, to form a substituted alkene. These reactions are typically catalyzed by supported palladium catalysts. researchgate.net

Sonogashira Coupling: The reaction with a terminal alkyne, like phenylacetylene, to form an arylated alkyne. This is a primary method for constructing sp–sp² carbon–carbon bonds.

Suzuki Coupling: The cross-coupling with an organoboron reagent (e.g., a boronic acid or ester).

Stille Coupling: The reaction with an organotin compound, for instance, vinyltributylstannane.

Buchwald-Hartwig Amination: The coupling with an amine to form a new C-N bond, leading to more complex aniline derivatives.

The reactivity in these transformations is generally higher for aryl iodides compared to aryl bromides or chlorides. researchgate.net These palladium-catalyzed methods allow for the elaboration of the this compound scaffold, enabling the synthesis of a diverse library of analogs for further investigation.

Table 2: Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

|---|---|---|---|

| Heck | Alkene (e.g., Methyl acrylate) | C(aryl)-C(alkenyl) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

| Suzuki | Boronic Acid/Ester | C(aryl)-C(aryl/alkenyl) | Pd catalyst, Base |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. jocpr.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. jocpr.comrasayanjournal.co.in

This technology is particularly effective for reactions such as the synthesis of amides and sulfonamides. For example, the formation of N-(aryl)-substituted benzamides from anilines and acid chlorides can be achieved in short reaction times with excellent yields under solvent-free microwave conditions. Similarly, the synthesis of benzimidazoles, another important heterocyclic scaffold, is significantly enhanced by microwave activation, reducing reaction times from hours to minutes and improving yields to nearly quantitative levels. mdpi.com

In the context of this compound, microwave heating could be applied to the N-sulfonylation step, potentially reducing the time required and improving the efficiency of the reaction between Methyl 3-amino-5-iodobenzoate and methanesulfonyl chloride. This approach aligns with the principles of green chemistry by saving time and energy. rasayanjournal.co.in

Novel Reagents and Reaction Conditions for Analog Preparation

The preparation of sulfonamides, a key structural motif in many pharmaceutical agents, has seen significant innovation in recent years. While the classical approach involves reacting an amine with a sulfonyl chloride, this method has drawbacks, including the moisture sensitivity of sulfonyl chlorides and the harsh conditions often required for their synthesis. acs.org

Recent advances have introduced novel reagents that offer milder and more versatile routes to sulfonamides.

N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO): This reagent allows for the direct synthesis of primary sulfonamides from organometallic reagents like Grignard or organolithium compounds. This one-step process provides good to excellent yields for a variety of (hetero)aryl and alkyl substrates. acs.orgnih.gov

N-Sulfonyl Imidazoliums: These bench-stable compounds act as versatile sulfonating reagents. They react with nucleophiles to provide sulfonamides and sulfonates in high yields at room temperature. nih.gov

1-Phenylsulfonylbenzotriazole: This reagent has been developed for the conversion of various aliphatic and aromatic amines into their corresponding benzenesulfonamides under mild conditions. cbijournal.com

Methanesulfonyl Chloride and N-Methylimidazole: This combination has been shown to be effective for the synthesis of amino acid arylamides from N-protected amino acids and various aryl amines. The reaction proceeds under mild conditions with high yields and without significant racemization, making it suitable for complex molecules. organic-chemistry.org

These modern reagents and conditions provide powerful alternatives for the synthesis of this compound and its analogs, offering improved functional group tolerance, milder reaction conditions, and access to a broader range of chemical diversity.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Methyl 3-aminobenzoate |

| Methyl 3-amino-5-iodobenzoate |

| Methanesulfonyl chloride |

| N-Iodosuccinimide (NIS) |

| Methyl 2-amino-5-bromobenzoate |

| Methyl 2-amino-5-bromo-3-iodobenzoate |

| Methyl acrylate |

| Phenylacetylene |

| Vinyltributylstannane |

| N-Sulfinyl-O-(tert-butyl)hydroxylamine |

| N-Sulfonyl Imidazoliums |

| 1-Phenylsulfonylbenzotriazole |

Chemical Reactivity and Derivatization Studies

Reactivity of the Iodo Substituent in Cross-Coupling Reactions

The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in oxidative addition to palladium(0) complexes, a critical step in many cross-coupling reactions. This high reactivity allows for transformations to be conducted under milder conditions compared to their bromo or chloro counterparts, making Methyl 3-iodo-5-(methylsulfonamido)benzoate an excellent candidate for such reactions.

Suzuki–Miyaura Coupling for Biaryl Formation

The Suzuki–Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds, typically catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.

For this compound, a Suzuki–Miyaura reaction with an arylboronic acid would be expected to proceed efficiently. The reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The reaction is generally tolerant of various functional groups, and the methyl ester and sulfonamide moieties on the ring are not expected to interfere.

Hypothetical data based on typical Suzuki-Miyaura reactions.

Table 1: Illustrative Suzuki–Miyaura Coupling of this compound| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 89 |

Sonogashira and Heck Coupling Reactions

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This method is a direct route to arylalkynes. The high reactivity of the iodo group in this compound makes it an ideal substrate for this transformation, which can often be carried out under mild conditions. wikipedia.orgorganic-chemistry.org

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The reaction mechanism includes oxidative addition of the aryl iodide, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org

Hypothetical data based on typical Sonogashira and Heck reactions.

Table 2: Illustrative Sonogashira and Heck Coupling Reactions| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 94 |

| Heck | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 88 |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 91 |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool for synthesizing arylamines, which are common structures in drug molecules. The reaction can accommodate a wide range of primary and secondary amines and is tolerant of many functional groups. wikipedia.org Coupling this compound with various amines would provide access to a library of 3-amino-5-(methylsulfonamido)benzoate derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields.

Hypothetical data based on typical Buchwald-Hartwig amination reactions.

Table 3: Illustrative Buchwald-Hartwig Amination Reactions| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 95 |

| 2 | Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 87 |

Transformations Involving the Methylsulfonamido Moiety

The methylsulfonamido group (–NHSO₂CH₃) contains an acidic N-H proton, making it amenable to various substitution reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide can act as a nucleophile, particularly after deprotonation by a suitable base.

N-Alkylation involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base like sodium hydride or cesium carbonate. This reaction yields N-alkylated sulfonamides. organic-chemistry.org The use of alcohols as alkylating agents is also possible through "borrowing hydrogen" catalysis, offering a greener alternative. organic-chemistry.org

N-Acylation can be achieved by reacting the sulfonamide with acylating agents like acyl chlorides or N-acylbenzotriazoles. semanticscholar.org The reaction with N-acylbenzotriazoles often proceeds under mild conditions in the presence of a base like sodium hydride, providing N-acylsulfonamides in high yields. semanticscholar.org

Hypothetical data based on typical N-alkylation and N-acylation reactions.

Table 4: Illustrative N-Alkylation and N-Acylation of the Sulfonamido Group| Reaction | Reagent | Base | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| N-Alkylation | Iodomethane | K₂CO₃ | DMF | 60 °C, 12h | N-Methylated Sulfonamide |

| N-Alkylation | Benzyl bromide | Cs₂CO₃ | Acetonitrile (B52724) | 80 °C, 8h | N-Benzylated Sulfonamide |

| N-Acylation | Acetyl chloride | Pyridine (B92270) | CH₂Cl₂ | RT, 4h | N-Acetylated Sulfonamide |

Modifications of the Sulfonyl Group

While transformations of the sulfonyl group itself are less common than N-alkylation or N-acylation, certain reactions are possible. Reductive cleavage of the N-S bond can be achieved under specific conditions, which would break apart the sulfonamide moiety. This is typically a challenging transformation due to the stability of the sulfonamide bond. However, advanced methods for the reductive cleavage of sulfonamides have been developed, which could potentially be applied to generate an amine from the sulfonamide, thereby converting it into a versatile synthetic handle for further functionalization.

Reactions at the Methyl Ester Group

The methyl ester group is a versatile functional handle for the derivatization of this compound. It can undergo several transformations to yield other important functional groups, such as carboxylic acids, different esters, and hydrazides.

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-iodo-5-(methylsulfonamido)benzoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.

Basic hydrolysis, or saponification, is a common method for the hydrolysis of methyl benzoates. researchgate.net This process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. researchgate.net High-temperature water has also been shown to promote the hydrolysis of methyl benzoates, offering a greener alternative to traditional methods. wikipedia.org

Table 1: General Conditions for Hydrolysis of Methyl Benzoates

| Condition | Reagents | Temperature | Outcome |

|---|---|---|---|

| Basic (Saponification) | NaOH or KOH in aqueous methanol (B129727) | Reflux | High yield of carboxylic acid after acidification researchgate.net |

The resulting 3-iodo-5-(methylsulfonamido)benzoic acid is a valuable intermediate for further synthetic modifications, such as the formation of amides or other ester derivatives.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, resulting in a new ester. This reaction is typically catalyzed by an acid or a base. beilstein-journals.org In an acid-catalyzed transesterification, this compound would be reacted with an excess of another alcohol in the presence of a catalyst like sulfuric acid to produce a new ester and methanol. beilstein-journals.org To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent. beilstein-journals.org

Alternatively, base-catalyzed transesterification can be achieved using an alkoxide, such as sodium ethoxide, to produce the corresponding ethyl ester. beilstein-journals.org Heterogeneous catalysts, such as hydroxyapatite (B223615) supported zinc chloride, have also been developed for the transesterification of methyl benzoate (B1203000), offering a more environmentally friendly approach. youtube.com

Table 2: Examples of Transesterification Reactions of Methyl Benzoate

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Ethanol | Sulfuric Acid | Ethyl 3-iodo-5-(methylsulfonamido)benzoate |

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a straightforward method for the synthesis of the corresponding benzohydrazide (B10538) derivative, 3-iodo-5-(methylsulfonamido)benzohydrazide. This reaction is typically carried out by refluxing the methyl ester with hydrazine hydrate in a suitable solvent, such as methanol or ethanol. wikipedia.org

The resulting hydrazide is a key building block for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are of significant interest in medicinal chemistry. The general procedure involves the nucleophilic acyl substitution at the ester carbonyl by the hydrazine.

Table 3: General Synthesis of Benzohydrazides from Methyl Benzoates

| Starting Material | Reagent | Solvent | Condition | Product |

|---|

Multi-Component Reactions and Combinatorial Synthesis Applications

While no specific studies on the use of this compound in multi-component reactions (MCRs) have been reported, its carboxylic acid derivative, 3-iodo-5-(methylsulfonamido)benzoic acid, is a potential candidate for such reactions. MCRs, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry for the rapid synthesis of large libraries of complex molecules. wikipedia.org

The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The Passerini three-component reaction (Passerini-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org The presence of the iodo-substituted benzoic acid derivative could allow for the synthesis of a diverse range of compounds which could be further functionalized at the iodo position. For instance, o-iodobenzaldehydes have been successfully employed in Ugi reactions, followed by intramolecular C-H functionalization to synthesize dihydrophenanthridines. beilstein-journals.org

Stereoselective and Regioselective Synthesis of Analogues

There is currently a lack of published research on the stereoselective and regioselective synthesis of analogues of this compound. Such studies would be valuable for exploring the structure-activity relationships of related compounds in various applications. Future research in this area could involve the development of chiral catalysts for asymmetric transformations or the investigation of directing group effects to control regioselectivity in further aromatic substitutions.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Iodo 5 Methylsulfonamido Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

While specific experimental data for Methyl 3-iodo-5-(methylsulfonamido)benzoate is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on established substituent effects and data from analogous compounds like methyl 3-aminobenzoate (B8586502) and methyl 3-iodobenzoate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would feature three signals corresponding to H-2, H-4, and H-6. The iodine atom at C-3 and the methylsulfonamido group at C-5 exert significant electronic effects, influencing the chemical shifts of these protons. The sulfonamide N-H proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The two methyl groups, one on the ester and one on the sulfonamide, are expected to appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum would be characterized by signals for the six aromatic carbons, the carbonyl carbon of the ester, and the two methyl carbons. The carbon atoms directly bonded to iodine (C-3) and nitrogen (C-5) would be significantly influenced by these heteroatoms. The chemical shifts of the aromatic carbons are dictated by the combined inductive and resonance effects of the iodo, methylsulfonamido, and methyl ester substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Influences & Notes |

| H-2 | ~8.1-8.3 | - | Deshielded by adjacent ester and proximity to iodine. Expected to be a triplet or dd. |

| H-4 | ~7.9-8.1 | - | Influenced by adjacent iodine and sulfonamide group. Expected to be a triplet or dd. |

| H-6 | ~7.7-7.9 | - | Influenced by adjacent sulfonamide and ester groups. Expected to be a triplet or dd. |

| COOCH₃ | ~3.9 | ~52-53 | Typical range for a methyl ester. |

| NH | Variable (broad singlet) | - | Chemical shift is solvent and concentration dependent. |

| SO₂CH₃ | ~3.0-3.1 | ~40-41 | Typical range for a methyl sulfonamide. |

| C=O | - | ~165-166 | Carbonyl carbon of the methyl ester. |

| C-1 | - | ~132-134 | Aromatic carbon attached to the ester group. |

| C-2 | - | ~128-130 | Aromatic methine carbon. |

| C-3 | - | ~94-96 | Aromatic carbon attached to iodine; significantly shielded. |

| C-4 | - | ~135-137 | Aromatic methine carbon. |

| C-5 | - | ~140-142 | Aromatic carbon attached to the sulfonamide group. |

| C-6 | - | ~122-124 | Aromatic methine carbon. |

To unambiguously assign the predicted signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2, H-4, H-6), helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This technique would definitively link each aromatic proton signal to its corresponding carbon signal and connect the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for piecing together the molecular framework. Key expected correlations would include the methyl ester protons (COOCH₃) to the carbonyl carbon (C=O) and the aromatic C-1, and the aromatic protons to neighboring carbons. For instance, H-6 would show a correlation to C-1 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can help to determine the preferred conformation of the molecule in solution. For example, NOESY could reveal spatial proximity between the methylsulfonamido protons and the H-4 or H-6 protons, providing insight into the orientation of the sulfonamide group relative to the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The sulfonamide group is a key feature, giving rise to a moderate N-H stretching vibration, as well as two strong, characteristic stretching vibrations for the S=O bond (asymmetric and symmetric). rsc.orgscielo.br The ester group would be readily identified by a strong C=O stretching absorption and C-O stretching bands. The aromatic ring would also produce characteristic C-H and C=C stretching and bending vibrations.

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Sulfonamide (-SO₂NH-) | 3300 - 3230 | Medium |

| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch (aliphatic) | Methyl (-CH₃) | 3000 - 2850 | Medium to Weak |

| C=O Stretch | Ester (-COOCH₃) | 1730 - 1715 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium (multiple bands) |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) | 1340 - 1310 | Strong |

| S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) | 1170 - 1140 | Strong |

| C-O Stretch | Ester (-COOCH₃) | 1300 - 1100 | Strong (multiple bands) |

| C-I Stretch | Iodo-aromatic | 600 - 500 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

For this compound (C₉H₁₀INO₄S), the calculated monoisotopic mass is 382.9301 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Under electron ionization (EI) conditions, the molecule would ionize to form a molecular ion ([M]⁺•), which would then undergo fragmentation. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Key fragmentation pathways for aryl sulfonamides often involve the loss of sulfur dioxide (SO₂) or cleavage of the S-N bond. nih.govresearchgate.net Ester fragmentation typically involves the loss of the methoxy (B1213986) radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃).

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (predicted) | Proposed Fragment Identity | Neutral Loss |

| 383 | [C₉H₁₀INO₄S]⁺• | Molecular Ion (M⁺•) |

| 352 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |

| 319 | [M - SO₂]⁺• | SO₂ (64 Da) |

| 304 | [M - •SO₂CH₃]⁺ | •SO₂CH₃ (79 Da) |

| 224 | [M - •COOCH₃ - SO₂]⁺ | •COOCH₃ and SO₂ |

| 177 | [I-C₆H₃-NH]⁺• | •COOCH₃ and •SO₂CH₃ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not publicly available, analysis of related sulfonamide-containing derivatives provides significant insight into the expected solid-state conformation. mdpi.commdpi.com Studies on similar aromatic sulfonamides show that the geometry around the sulfur atom is typically tetrahedral. nih.gov A crucial feature in the crystal packing of such molecules is intermolecular hydrogen bonding, often involving the sulfonamide N-H proton as a donor and a sulfonyl oxygen or ester carbonyl oxygen as an acceptor. nih.gov These interactions organize the molecules into well-defined supramolecular architectures, such as chains or sheets, which stabilize the crystal lattice. The dihedral angle between the plane of the aromatic ring and the plane defined by the C-S-N atoms is also a key conformational parameter.

High-Resolution Analytical Techniques for Purity and Characterization

Ensuring the purity of a chemical compound is critical, particularly for pharmaceutical intermediates. High-resolution analytical techniques are employed to separate, detect, and quantify the target compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment in the pharmaceutical industry. labotec.co.zaamericanpharmaceuticalreview.com A typical method for a compound like this compound would involve reverse-phase HPLC (RP-HPLC). moravek.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid). A UV detector is commonly used for detection, as the aromatic ring provides strong chromophores. The purity is determined by integrating the area of all peaks in the resulting chromatogram; the peak area of the main compound relative to the total peak area gives the percentage purity.

In conjunction with HPLC, High-Resolution Mass Spectrometry (HRMS) serves as a powerful tool for characterization. When coupled with a liquid chromatograph (LC-MS), it can provide highly accurate mass measurements for the main peak and any impurity peaks, facilitating their identification and structural confirmation. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. For Methyl 3-iodo-5-(methylsulfonamido)benzoate, these calculations could provide invaluable insights. By solving approximations of the Schrödinger equation, one could determine the distribution of electrons within the molecule, identifying regions of high or low electron density.

This information is crucial for predicting reactivity. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified by analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is also a key indicator of chemical reactivity and stability. Furthermore, calculated electrostatic potential maps would visually represent the charge distribution, guiding predictions of intermolecular interactions.

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Property | Predicted Value | Significance for Reactivity |

| HOMO Energy | (Value in eV) | Indicates propensity to donate electrons |

| LUMO Energy | (Value in eV) | Indicates propensity to accept electrons |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical stability and reactivity |

| Dipole Moment | (Value in Debye) | Influences solubility and intermolecular forces |

Conformation Analysis and Conformational Landscapes

The three-dimensional shape of a molecule is critical to its function and interactions. This compound possesses several rotatable bonds, including those around the sulfonamido group and the ester linkage. Conformation analysis would involve systematically exploring the potential energy surface of the molecule by rotating these bonds.

The goal is to identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This creates a conformational landscape, which is a map of all possible shapes the molecule can adopt and their relative energies. Such an analysis would reveal the preferred spatial arrangement of the iodo, methylsulfonamido, and methyl benzoate (B1203000) groups, which is essential for understanding how the molecule might interact with biological targets or other chemical species. These studies often employ molecular mechanics or higher-level quantum mechanics methods.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While conformation analysis identifies stable states, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. By simulating the movements of atoms based on classical mechanics, MD can reveal how this compound behaves in a specific environment, such as in a solvent like water or interacting with a protein.

MD simulations could illustrate the flexibility of the molecule, the stability of its different conformations, and how it forms hydrogen bonds or other non-covalent interactions. This dynamic picture is crucial for understanding processes like solvation, binding to a receptor, or permeation through a membrane. The results are often visualized as trajectories that show the atomic positions as a function of time.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound. For this compound, predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical spectra that can be compared with experimental data to confirm the structure.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This would provide information about the wavelengths of light the molecule absorbs, which is related to its electronic structure.

Table 2: Hypothetical Predicted Spectroscopic Data

| Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) for aromatic protons | (List of predicted shifts) |

| ¹³C NMR | Chemical Shift (ppm) for carbonyl carbon | (Predicted shift) |

| UV-Vis | Wavelength of Maximum Absorption (λmax) | (Value in nm) |

In Silico Screening and Virtual Library Design for Derivative Exploration

In silico (computer-based) techniques are central to modern drug discovery and materials science. For this compound, these methods could be used to explore the potential of its derivatives. By creating a virtual library of related compounds—for example, by systematically changing the substituents on the benzene (B151609) ring or modifying the sulfonamide group—researchers can screen for molecules with desired properties.

This virtual screening can be based on molecular docking, where derivatives are computationally tested for their ability to bind to a specific biological target, or on Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with properties. This approach allows for the rapid and cost-effective identification of promising new compounds for further investigation.

AI and Machine Learning Applications in Chemical Synthesis Planning and Property Prediction

Furthermore, ML models can be trained to predict a wide range of chemical and physical properties. nih.gov By inputting the structure of this compound into a trained model, one could obtain rapid predictions for properties like solubility, toxicity, or even its NMR spectrum, complementing the more computationally intensive quantum mechanics methods. arxiv.orgmdpi.com The development of machine learning models for recognizing specific chemical features, such as the presence of iodine in a molecule from mass spectrometry data, is an active area of research that could be applied to this compound.

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of Methyl 3 Iodo 5 Methylsulfonamido Benzoate Analogues

Exploration of Molecular Targets and Binding Interactions

The unique structural features of methyl 3-iodo-5-(methylsulfonamido)benzoate, specifically the presence of an iodine atom and a methylsulfonamido group on a benzoate (B1203000) scaffold, have prompted investigations into its potential interactions with various biological macromolecules. Structure-activity relationship (SAR) studies of analogous compounds have provided valuable insights into their target-binding profiles.

Interactions with P2X Receptors and Related Ligand-Gated Ion Channels

While direct studies on this compound are limited, the broader class of sulfonamide derivatives has been identified as potent modulators of P2X receptors, a family of ATP-gated ion channels involved in physiological processes like neurotransmission and inflammation. nih.govresearchgate.net Research has shown that various sulfonamide-containing compounds can act as antagonists for different P2X receptor subtypes. nih.gov For instance, a series of naphthoquinone sulfonamides displayed inhibitory activity on the P2X7 receptor, with some compounds showing IC50 values lower than known antagonists. researchgate.netnih.gov

Molecular docking studies suggest that these sulfonamide derivatives often bind to allosteric sites on the P2X receptors, rather than competing directly with the endogenous ligand, ATP. researchgate.netnih.gov This allosteric modulation can lead to a non-competitive inhibition of the receptor's function. The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket. nih.gov For example, in one study, the sulfonamide group of an inhibitor was found to form hydrogen bonds with Lys91 and His118 residues of the P2X2 receptor. nih.gov The diversity of the sulfonamide scaffold allows for modifications that can enhance potency and selectivity for specific P2X receptor subtypes. nih.govresearchgate.net

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives on P2X Receptors

| Compound Class | P2X Subtype | IC50 Value | Mode of Inhibition |

|---|---|---|---|

| Naphthoquinone Sulfonamides | P2X7 | Micromolar range | Allosteric |

| (Hetero)aryl Ethylidenes | P2X2, P2X7 | Micromolar range | Negative Allosteric |

| Gefapixant (Sulfonamide derivative) | P2X3 | Nanomolar range | Allosteric |

DNA Gyrase Inhibitory Potential

The sulfonamide moiety is a well-established pharmacophore in the development of antibacterial agents, and several classes of sulfonamide derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. researchgate.net While direct evidence for this compound is not available, related structures have shown significant inhibitory activity.

For example, a class of novel N-phenylpyrrolamide inhibitors of bacterial DNA gyrase demonstrated low nanomolar IC50 values against Escherichia coli DNA gyrase. mdpi.com Another study identified isoquinoline (B145761) sulfonamides as allosteric inhibitors of DNA gyrase, with activity against fluoroquinolone-resistant bacteria. researchgate.net These compounds were found to occupy a hydrophobic pocket in the GyrA subunit, distinct from the binding site of fluoroquinolone antibiotics. researchgate.net The discovery of such allosteric sites opens new avenues for the development of gyrase inhibitors that can overcome existing resistance mechanisms. researchgate.net

Table 2: DNA Gyrase Inhibitory Activity of Representative Sulfonamide-Containing Compounds

| Compound Class | Target Organism | IC50 Value | Mechanism of Action |

|---|---|---|---|

| N-phenylpyrrolamides | E. coli | 2–20 nM | Not specified |

| Isoquinoline sulfonamides | E. coli | Not specified | Allosteric inhibition |

Other Enzyme and Receptor Binding Studies

The structural motif of substituted benzoic acid derivatives, to which this compound belongs, has been explored for its interaction with a variety of other enzymes and receptors. For instance, a structure-activity relationship study of benzoic acid derivatives as inhibitors of α-amylase, a key enzyme in carbohydrate digestion, revealed that the position and nature of substituents on the benzene (B151609) ring significantly influence inhibitory activity. nih.gov Specifically, hydroxylation at the 2-position was found to have a strong positive effect on α-amylase inhibition. nih.gov

Furthermore, sulfonamide derivatives have been investigated for their activity against other targets. For example, a series of sulfonamides derived from carvacrol (B1668589) were synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. eco-vector.com The study found that the binding of these inhibitors to the enzyme's active site was primarily driven by π–π contacts and hydrogen bonds. eco-vector.com These examples highlight the versatility of the sulfonamide and benzoic acid scaffolds in interacting with a diverse range of biological targets.

Mechanistic Pathways of Biological Activity at the Molecular Level

Understanding the precise molecular mechanisms by which this compound analogues exert their biological effects is crucial for their potential development as therapeutic agents. Enzymatic assays and computational modeling have been instrumental in elucidating these pathways.

Elucidation of Inhibitory Mechanisms via Enzymatic Assays

Enzymatic assays are fundamental in determining the inhibitory potency and mechanism of action of novel compounds. For DNA gyrase inhibitors, common assays measure the enzyme's supercoiling or relaxation activity on a DNA substrate. The concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50) is a key parameter obtained from these assays. For example, a fluorescence-based high-throughput screening assay was developed to identify novel DNA gyrase inhibitors, leading to the discovery of compounds with IC50 values in the micromolar range.

In the context of P2X receptors, which are ion channels, their activity can be assessed by measuring the influx of ions, such as Ca2+, into cells upon activation by ATP. nih.govresearchgate.net Inhibitors of these receptors will reduce this ion influx in a concentration-dependent manner, allowing for the determination of their IC50 values. Such assays have been used to screen libraries of sulfonamide derivatives and identify potent and selective inhibitors of various P2X receptor subtypes. nih.govresearchgate.net

Characterization of Ligand-Target Binding Modes

Computational methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for characterizing the binding modes of ligands to their biological targets. These techniques provide atomic-level insights into the interactions between a small molecule and a protein, helping to rationalize observed structure-activity relationships and guide the design of more potent and selective compounds.

For sulfonamide-based P2X receptor antagonists, molecular docking studies have successfully predicted their binding to allosteric sites. nih.govresearchgate.netnih.gov These studies have revealed key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex and are responsible for the inhibitory activity. nih.gov Similarly, for DNA gyrase inhibitors, molecular modeling has been used to identify novel binding pockets and to understand the structural basis for their inhibitory mechanism. researchgate.net For instance, the binding mode of isoquinoline sulfonamides to an allosteric site on the GyrA subunit of DNA gyrase was elucidated using cryogenic electron microscopy, providing a detailed picture of the interactions at the molecular level. researchgate.net These computational and structural biology approaches are critical for advancing our understanding of how compounds like this compound and its analogues might interact with their biological targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is intricately linked to their chemical structure. SAR analysis has been instrumental in identifying the key features that govern their mechanistic effects.

Impact of Aromatic Substitutions on Biological Activity (e.g., Halogens, Alkyl Groups)

Substitutions on the aromatic ring of benzenesulfonamide (B165840) derivatives have a pronounced effect on their biological activity. The nature and position of these substituents can influence the compound's affinity and selectivity for its biological target.

Halogenation of the benzene ring, for instance, has been shown to be a critical determinant of inhibitory potency and selectivity in various benzenesulfonamide-based inhibitors. The presence of a halogen atom can orient the ring within the active site of a target enzyme, thereby affecting binding affinity. nih.gov For example, in a series of halogenated benzenesulfonamides, the halogen atom was found to play a crucial role in determining selectivity towards different isoforms of carbonic anhydrase. nih.gov

The introduction of alkyl groups on the aromatic ring can also modulate activity, though the effects can be varied. While some substitutions may enhance activity, others can lead to a reduction or loss of potency, highlighting the sensitivity of the molecular target to steric and electronic changes in this region of the molecule.

| Substitution | Effect on Activity |

| Halogens (e.g., Iodo, Chloro) | Can enhance potency and influence selectivity. |

| Alkyl Groups | Effects are variable and dependent on size and position. |

Role of the Sulfonamido Moiety in Molecular Recognition

The sulfonamide group (-SO₂NH-) is a cornerstone of the biological activity of this class of compounds. It often acts as a key pharmacophore, participating in crucial interactions with the molecular target. The sulfonamide moiety is known to be a bioisostere of carboxylic acids and amides, sharing similar hydrogen-bonding and geometric properties. drughunter.com This allows it to engage in similar non-covalent interactions, such as hydrogen bonding, with biological macromolecules.

In many instances, the sulfonamide group acts as an anchor, coordinating with metal ions within the active site of metalloenzymes. nih.gov For example, in carbonic anhydrase inhibitors, the sulfonamide moiety directly interacts with the zinc ion in the enzyme's active site. nih.gov Modifications to the sulfonamide group, such as N-alkylation or replacement with bioisosteric groups, can significantly alter the binding mode and, consequently, the biological activity.

Influence of Ester Modifications on Mechanistic Efficacy

Studies on related benzoate derivatives have shown that the nature of the ester can influence cytotoxicity and other biological activities. For example, a comparison of methyl benzoate with other benzoic acid esters revealed differences in their cytotoxic effects on human cell lines. nih.gov The size and nature of the alkyl group of the ester can affect solubility, cell permeability, and susceptibility to hydrolysis by esterases, all of which can influence the concentration of the active compound at its site of action.

Scaffold Hopping and Bioisosteric Replacement Strategies

To explore novel chemical space and improve the properties of lead compounds, scaffold hopping and bioisosteric replacement are commonly employed strategies in drug discovery.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. Starting from a benzenesulfonamide core, medicinal chemists can explore alternative heterocyclic or carbocyclic scaffolds to identify novel chemotypes with potentially improved pharmacological profiles. nih.gov For instance, indole (B1671886) scaffolds have been hopped to indazoles to develop dual inhibitors from selective leads. rsc.org

Bioisosteric replacement focuses on substituting a specific functional group with another that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. drughunter.com For the sulfonamide moiety, common bioisosteres include sulfoximines and other acidic functional groups. drughunter.com Similarly, the ester group can be replaced with other functionalities, such as amides or small heterocyclic rings, to modulate the compound's properties. The carboxylic acid group, a potential metabolite of the methyl ester, has itself been the subject of bioisosteric replacement studies with various acidic groups to optimize potency. nih.gov

Pre-clinical in vitro Mechanistic Assays and Cell-Based Studies (excluding human clinical data)

The mechanistic evaluation of this compound analogues typically involves a battery of pre-clinical in vitro assays and cell-based studies. These investigations are crucial for understanding the compound's mode of action and identifying its molecular targets.

Enzyme Inhibition Assays: Given the prevalence of the sulfonamide scaffold in enzyme inhibitors, a primary step is often to screen these compounds against a panel of relevant enzymes. For instance, benzenesulfonamides are well-known inhibitors of carbonic anhydrases, and assays measuring the inhibition of different carbonic anhydrase isoforms are commonly performed. nih.gov

Cell Viability and Cytotoxicity Assays: To assess the effect of the compounds on cell proliferation and survival, various cell-based assays are employed. These can include MTT or resazurin (B115843) reduction assays, which measure metabolic activity as an indicator of cell viability. Cytotoxicity of methyl benzoate and related compounds has been evaluated in cultured human kidney, colon, and neuronal cells. nih.gov

Gene Expression Analysis: To probe the molecular pathways affected by these compounds, gene expression studies can be conducted. For example, the expression of genes involved in the cell cycle, protein quality control, and neurotransmission has been shown to be altered in the presence of certain benzoic acid derivatives. nih.gov

Target-Specific Cellular Assays: If a specific molecular target is hypothesized or identified, cell-based assays designed to measure the activity of that target can be utilized. For example, if the compounds are being investigated as receptor antagonists, cell lines expressing the receptor of interest would be used to measure changes in downstream signaling pathways.

These pre-clinical studies provide a foundational understanding of the biological effects of this compound and its analogues, guiding further optimization and development efforts.

Derivatives and Analogues: Design, Synthesis, and Mechanistic Evaluation

Design Principles for Novel Methyl 3-iodo-5-(methylsulfonamido)benzoate-Based Scaffolds

In the absence of specific literature, the design of novel scaffolds based on this compound would hypothetically follow established medicinal chemistry strategies. These would include:

Structure-Activity Relationship (SAR) Studies: Initial efforts would focus on understanding the contribution of each functional group to a hypothetical biological activity. This would involve systematic modification of the methyl ester, the iodo substituent, and the methylsulfonamido group to probe for improvements in potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Key functional groups would be replaced with other groups that have similar steric and electronic properties. For instance, the iodine atom could be replaced with other halogens (Br, Cl) or a cyano group to modulate lipophilicity and target interactions. The sulfonamide N-H could be methylated or replaced with other hydrogen bond donors/acceptors.

Scaffold Hopping: More significant structural modifications would involve replacing the central benzene (B151609) ring with other aromatic or heteroaromatic systems to explore new intellectual property space and potentially discover novel binding modes.

Fragment-Based and Structure-Based Design: If a biological target were identified, computational methods such as docking and molecular dynamics simulations would be employed to guide the design of analogues with improved binding affinity and specificity.

Synthesis of Chemically Diverse Analogues

The synthesis of analogues of this compound would likely start from commercially available building blocks. A plausible synthetic route could involve the iodination and nitration of a benzoic acid derivative, followed by reduction of the nitro group to an amine, subsequent sulfonylation, and finally esterification.

To generate a library of chemically diverse analogues, the following synthetic strategies could be employed:

Varying the Sulfonyl Chloride: A range of alkyl and aryl sulfonyl chlorides could be used to introduce diversity at the sulfonamide position.

Modification of the Aniline (B41778) Precursor: Different substituted 3-amino-5-iodobenzoic acids could be synthesized or procured to introduce substituents on the benzene ring.

Ester Analogues: The methyl ester could be converted to a variety of other esters, amides, or carboxylic acids to modulate solubility and cell permeability.

Comparative Mechanistic Biological Profiling of Derivatives

Without a known biological target for the parent compound, the biological profiling of any newly synthesized derivatives would be exploratory. A typical screening cascade would involve:

Phenotypic Screening: The compounds would be tested in a battery of cell-based assays representing various disease areas (e.g., oncology, inflammation, infectious diseases) to identify any potential biological activity.

Target-Based Screening: If a hypothetical target is proposed based on structural similarity to known active compounds, the analogues would be screened against that specific target (e.g., an enzyme or a receptor).

Selectivity Profiling: Active compounds would be tested against a panel of related targets to assess their selectivity and potential for off-target effects.

Elucidation of Enhanced or Modified Mechanistic Pathways in Analogues

Should any of the synthesized analogues demonstrate significant biological activity, the next step would be to elucidate their mechanism of action. This would involve a combination of techniques, including:

Target Identification: For compounds identified through phenotypic screening, techniques such as affinity chromatography, chemical proteomics, or genetic approaches would be used to identify the molecular target.

Biochemical and Biophysical Assays: Once a target is identified, detailed enzymatic or binding assays would be conducted to confirm the interaction and determine the potency and mode of inhibition or activation.

Cellular Pathway Analysis: Techniques like Western blotting, qPCR, and reporter gene assays would be used to understand how the compound modulates cellular signaling pathways downstream of the target.

Application of High-Throughput Synthesis and Screening for Analog Discovery

To accelerate the discovery of active analogues, high-throughput synthesis and screening techniques would be invaluable.

Parallel Synthesis: Automated synthesis platforms could be used to rapidly generate a large library of analogues in a multi-well plate format.

High-Throughput Screening (HTS): The synthesized library would then be screened against a chosen biological target or in a phenotypic assay using robotic systems, allowing for the rapid identification of "hit" compounds. The principles of HTS are well-established for discovering new bioactive molecules from large chemical libraries.

Data Analysis: Sophisticated data analysis tools would be required to process the large datasets generated from HTS and to identify promising lead compounds for further optimization.

Future Research Directions and Potential Academic Impact

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Methyl 3-iodo-5-(methylsulfonamido)benzoate and its derivatives is likely to focus on principles of green and sustainable chemistry. Traditional multi-step syntheses of such substituted aromatic compounds often involve harsh reagents, significant solvent use, and generate considerable waste. Future research could explore more atom-economical and environmentally benign methodologies.

One promising direction is the adoption of catalyst-free or metal-free reaction conditions. For instance, the synthesis of related substituted benzothiazoles and benzimidazoles has been achieved at room temperature in sustainable solvents like ethanol, yielding products in nearly quantitative amounts with high atom economy and no toxic waste. bohrium.com Such approaches could be adapted for the synthesis of sulfonamide derivatives. Additionally, the use of photocatalysis represents a green pathway for chemical transformations, potentially enabling milder reaction conditions and reducing energy consumption. mdpi.com

Another area of development lies in the use of solid acid catalysts, which can replace traditional corrosive and non-recoverable acid catalysts like sulfuric acid in esterification reactions. mdpi.comgoogle.com The development of reusable catalysts, such as polymer-assisted or nanocatalyst systems, could also streamline the synthesis and purification processes, making the production of these compounds more efficient and cost-effective. mdpi.com Research into one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, could further enhance efficiency and reduce the environmental impact of producing these molecules. nih.gov

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Potential Sustainable Synthesis |

| Catalysts | Often requires stoichiometric strong acids or metal catalysts. | Catalyst-free, solid acid catalysts, photocatalysts, nanocatalysts. |

| Solvents | Use of volatile and often toxic organic solvents. | Green solvents like ethanol, water, or solvent-free conditions. |

| Reaction Conditions | Often requires high temperatures and pressures. | Milder conditions, including room temperature reactions. |

| Efficiency | Multi-step processes with intermediate purification. | One-pot synthesis, streamlined purification. |

| Waste Generation | Can produce significant amounts of toxic waste. | Reduced waste generation, higher atom economy. |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are poised to play a pivotal role in the design of next-generation analogues of this compound. Structure-based drug design methodologies can be employed to predict the binding interactions of these molecules with specific biological targets. nih.gov By understanding the molecular recognition at the active site of a protein, researchers can rationally design modifications to the parent compound to enhance its potency and selectivity. ias.ac.innih.gov

Virtual screening of large compound libraries can identify novel sulfonamide derivatives with desired biological activities. nih.gov Furthermore, computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing. rsc.org This in silico approach can significantly reduce the time and cost associated with the early stages of drug discovery.

Deeper Mechanistic Insights into Target Interactions

A fundamental area of future research will be to elucidate the precise molecular mechanisms through which derivatives of this compound interact with their biological targets. Spectroscopic techniques, calorimetry, and computational methods can be employed to study drug-protein interactions at a molecular level. nih.govacs.org X-ray crystallography can provide high-resolution structural information on how these compounds bind to the active sites of enzymes, revealing key interactions that contribute to their biological activity. ias.ac.inacs.org